Cas no 894998-80-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- F2515-0923
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
- AKOS024655663
- N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 894998-80-2
- N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide
-
- インチ: 1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3
- InChIKey: KNVGBTCTPRNFJA-UHFFFAOYSA-N
- ほほえんだ: C1(C(N(C2=NC3=C(C)C=CC=C3S2)CC2=CC=CN=C2)=O)SC([N+]([O-])=O)=CC=1
計算された属性
- せいみつぶんしりょう: 410.05073267g/mol
- どういたいしつりょう: 410.05073267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 148Ų
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-0923-25mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-10mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-20μmol |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-5mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-40mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-2mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-50mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-4mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-30mg |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2515-0923-10μmol |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |
894998-80-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamideに関する追加情報
N-(4-Methyl-1,3-Benzothiazol-2-Yl)-5-Nitro-N-(Pyridin-3-Yl)Methylthiophene-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 894998-80-2, known as N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-yl)methylthiophene-2-carboxamide, is a highly specialized organic compound with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, which are widely studied in pharmaceutical research due to their unique electronic properties and structural diversity.
N-(4-Methyl-1,3-benzothiazol-2-Yl) is a key structural component of this compound, contributing to its aromatic stability and reactivity. The benzothiazole ring system is known for its ability to act as a scaffold in various drug design strategies, particularly in the development of anti-inflammatory and antiviral agents. Recent studies have highlighted the potential of benzothiazole derivatives in targeting specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
The 5-nitro group attached to the thiophene ring introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and pharmacokinetic properties. Nitro groups are commonly used in medicinal chemistry to enhance the bioavailability and stability of drug candidates. Furthermore, the presence of a pyridin-3-Yl group adds another layer of complexity to the molecule, potentially enhancing its ability to interact with biological targets through hydrogen bonding or π–π interactions.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of methylthiophene derivatives with high accuracy. These predictions are based on molecular docking studies and quantitative structure–activity relationship (QSAR) models, which provide insights into how structural modifications can optimize the compound's therapeutic potential. For instance, studies have shown that substituents at specific positions on the thiophene ring can significantly alter the compound's ability to inhibit kinase enzymes, which are implicated in cancer progression.
The synthesis of N-(4-methylbenzothiazolyl)-5-nitro-N-pyridinyl methylthiophene carboxamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent introduction of functional groups such as nitro and pyridine moieties. The use of microwave-assisted synthesis has been reported to improve reaction yields and reduce reaction times for similar compounds.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the compound's purity and structural integrity, which are critical for its application in preclinical studies. Additionally, high-resolution mass spectrometry (HRMS) has been employed to determine the exact molecular formula and molecular weight of this compound.
In terms of applications, this compound holds promise in several therapeutic areas. Its ability to modulate enzyme activity makes it a candidate for anti-cancer drug development. Recent research has focused on evaluating its cytotoxicity against various cancer cell lines, with encouraging results suggesting selective inhibition of tumor cells while sparing normal cells. Furthermore, its potential as an anti-inflammatory agent has been explored through assays measuring its effect on pro-inflammatory cytokines such as TNF-alpha and IL6.
The integration of molecular dynamics simulations into drug discovery pipelines has provided deeper insights into how this compound interacts with biological targets at the atomic level. Such simulations have revealed that the benzothiazole moiety plays a crucial role in stabilizing interactions within enzyme active sites. This understanding has guided further optimization efforts aimed at improving both potency and selectivity.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of such compounds. Recent studies have assessed their environmental fate using bioaccumulation tests and biodegradation assays under controlled laboratory conditions. These studies aim to ensure that compounds like N-(4-methylbenzothiazolyl)-5-nitro-N-pyridinyl methylthiophene carboxamide do not pose significant risks to ecosystems when used in therapeutic applications.
In conclusion, N-(4-methylbenzothiazolyl)-5-nitro-N-pyridinyl methylthiophene carboxamide represents a cutting-edge example of how modern medicinal chemistry integrates structural complexity with functional diversity to address unmet medical needs. With ongoing research exploring its pharmacological profile and mechanistic insights derived from computational modeling, this compound stands at the forefront of innovative drug development strategies.
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